1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further connected to a 3-methylphenoxy group via an ethanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents such as ethylsulfonyl chloride.
Attachment of the 3-Methylphenoxy Group: The final step involves the coupling of the piperazine derivative with 3-methylphenol under basic conditions to form the desired ethanone linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can be compared with other similar compounds, such as:
1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone: This compound has a benzylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
1-[4-(Methylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone: The presence of a methylsulfonyl group can influence the compound’s reactivity and interactions with molecular targets.
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: The position of the methyl group on the phenoxy ring can affect the compound’s overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-9-7-16(8-10-17)15(18)12-21-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUHPBXGYPROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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